Cas no 1696212-70-0 (4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine)

4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine
- 1696212-70-0
- EN300-1914034
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- Inchi: 1S/C9H6BrClN2S/c10-7-2-1-5(11)3-6(7)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
- InChI Key: DFADCFSYUAOPBT-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1C1=CSC(N)=N1)Cl
Computed Properties
- Exact Mass: 287.91236g/mol
- Monoisotopic Mass: 287.91236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2Ų
- XLogP3: 3.6
4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1914034-0.05g |
4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine |
1696212-70-0 | 0.05g |
$707.0 | 2023-09-17 | ||
Enamine | EN300-1914034-0.5g |
4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine |
1696212-70-0 | 0.5g |
$809.0 | 2023-09-17 | ||
Enamine | EN300-1914034-1.0g |
4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine |
1696212-70-0 | 1g |
$1229.0 | 2023-05-31 | ||
Enamine | EN300-1914034-10.0g |
4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine |
1696212-70-0 | 10g |
$5283.0 | 2023-05-31 | ||
Enamine | EN300-1914034-5.0g |
4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine |
1696212-70-0 | 5g |
$3562.0 | 2023-05-31 | ||
Enamine | EN300-1914034-1g |
4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine |
1696212-70-0 | 1g |
$842.0 | 2023-09-17 | ||
Enamine | EN300-1914034-2.5g |
4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine |
1696212-70-0 | 2.5g |
$1650.0 | 2023-09-17 | ||
Enamine | EN300-1914034-0.1g |
4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine |
1696212-70-0 | 0.1g |
$741.0 | 2023-09-17 | ||
Enamine | EN300-1914034-0.25g |
4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine |
1696212-70-0 | 0.25g |
$774.0 | 2023-09-17 | ||
Enamine | EN300-1914034-5g |
4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine |
1696212-70-0 | 5g |
$2443.0 | 2023-09-17 |
4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine Related Literature
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
Additional information on 4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine
Introduction to 4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine (CAS No. 1696212-70-0)
4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This heterocyclic amine, with the chemical formula C₈H₅BrClN₂S, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The compound's molecular structure incorporates both bromine and chlorine substituents on a phenyl ring, which are strategically positioned to influence its reactivity and biological activity. Such structural features make it a valuable scaffold for designing novel therapeutic agents.
The importance of this compound cannot be overstated, particularly in the context of modern drug discovery. The thiazole core is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Thiazole derivatives have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. In particular, the presence of nitrogen and sulfur atoms in the thiazole ring contributes to its stability and reactivity, enabling diverse chemical modifications that can fine-tune its pharmacological profile.
One of the most compelling aspects of 4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine is its versatility as a building block for drug design. The bromo and chloro substituents on the phenyl ring introduce electrophilic centers that can participate in various chemical reactions, such as cross-coupling reactions, which are widely used in synthetic organic chemistry. These reactions allow for the introduction of additional functional groups or the connection to other molecular fragments, thereby expanding the compound's utility in constructing complex drug molecules.
Recent advancements in pharmaceutical research have highlighted the potential of this compound in addressing various therapeutic challenges. For instance, studies have demonstrated that thiazole derivatives can modulate enzyme activity and interfere with pathogenic pathways. The specific arrangement of bromo and chloro atoms on the phenyl ring enhances the compound's ability to interact with biological targets, making it a promising candidate for further investigation.
The synthesis of 4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions. Key steps typically include condensation reactions to form the thiazole ring followed by halogenation to introduce the bromo and chloro substituents. The use of palladium-catalyzed cross-coupling reactions has been reported as an efficient method for constructing the phenyl ring with desired substituents. Such synthetic strategies ensure high yield and purity, which are critical for pharmaceutical applications.
In terms of biological activity, preliminary studies suggest that 4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine exhibits inhibitory effects on certain enzymes implicated in diseases such as cancer and inflammation. The thiazole core interacts with these enzymes' active sites, disrupting their function and potentially alleviating symptoms associated with these conditions. Further preclinical studies are warranted to elucidate its mechanism of action and therapeutic potential.
The compound's stability under various conditions is another area of interest. Thiazole derivatives are known for their robustness against degradation by environmental factors such as light and moisture. This stability ensures that pharmaceutical formulations incorporating this compound remain effective over extended periods. Additionally, its solubility characteristics can be tailored through structural modifications to enhance bioavailability.
From an industrial perspective, the production of 4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine on an industrial scale presents both opportunities and challenges. Efficient synthetic routes must be developed to ensure cost-effectiveness while maintaining high standards of quality control. Collaborative efforts between academic researchers and industry professionals are essential to bridge the gap between laboratory-scale synthesis and large-scale manufacturing.
The regulatory landscape also plays a crucial role in determining the commercial viability of this compound. Compliance with Good Manufacturing Practices (GMP) is necessary to ensure that pharmaceutical products derived from it meet safety and efficacy standards set by regulatory agencies worldwide. This includes rigorous testing for impurities and contaminants that could affect patient safety.
Future research directions may focus on exploring new derivatives of 4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine with enhanced pharmacological properties or improved pharmacokinetic profiles. Techniques such as structure-activity relationship (SAR) studies can provide valuable insights into how modifications at different positions within the molecule influence its biological activity.
The integration of computational methods into drug discovery has also opened new avenues for investigating this compound's potential applications. Molecular modeling techniques can predict how 4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine interacts with biological targets at an atomic level. This information can guide experimental design and accelerate the development process.
In conclusion,4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine (CAS No. 1696212-70-0) represents a promising entity in pharmaceutical chemistry with significant therapeutic implications. Its unique structural features make it a versatile scaffold for designing novel drugs targeting various diseases. Continued research efforts will likely uncover additional applications for this compound in medicine and biotechnology.
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